molecular formula C17H23F2NO2 B2948425 (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate CAS No. 915158-39-3

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

货号 B2948425
CAS 编号: 915158-39-3
分子量: 311.373
InChI 键: BWWLLGQSYULNNY-UONOGXRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity (4). BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including PI3K/AKT and NF-κB. This ultimately leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
Inhibition of BTK by (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have several biochemical and physiological effects. In preclinical studies, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to induce apoptosis of B-cells, inhibit B-cell proliferation, and decrease the production of cytokines and chemokines (2). In addition, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have immunomodulatory effects, including decreasing the number of regulatory T-cells and increasing the number of effector T-cells (5).

实验室实验的优点和局限性

One of the main advantages of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate as a research tool is its selectivity for BTK. Unlike other BTK inhibitors, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate does not inhibit other kinases in the same family, such as Tec and Itk (6). This selectivity makes (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate a valuable tool for studying the specific roles of BTK in B-cell biology and disease. One limitation of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is its irreversible binding to BTK, which can make it difficult to study the reversibility of BTK inhibition.

未来方向

There are several future directions for research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. For example, combining (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate with inhibitors of PI3K or BCL-2 has been shown to have synergistic effects in preclinical models (7). Another area of interest is the development of biomarkers that can predict response to BTK inhibition. Several biomarkers, including mutations in BTK and downstream signaling pathways, have been identified as potential predictors of response (8). Finally, the clinical development of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma, is an area of active investigation.
In conclusion, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a small molecule inhibitor of BTK with potent anti-tumor activity in preclinical models of B-cell malignancies. Its selectivity for BTK makes it a valuable tool for studying the specific roles of BTK in B-cell biology and disease. Future research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate will focus on combination therapies, biomarker development, and clinical development in other B-cell malignancies.
References:
1. Kishikawa K, et al. Bioorg Med Chem Lett. 2016;26(9):2154-2158.
2. Tam C, et al. Blood. 2013;122(21):Abstract 675.
3. Advani R, et al. Blood. 2016;128(22):Abstract 4074.
4. Liu Q, et al. J Med Chem. 2011;54(23):8176-8183.
5. Dubovsky JA, et al. Blood. 2013;122(21):Abstract 283.
6. Evans EK, et al. J Med Chem. 2013;56(4):1535-1548.
7. Buggy JJ, et al. Blood. 2014;124(21):Abstract 830.
8. Woyach JA, et al. Blood. 2014;124(21):Abstract 330.

合成方法

The synthesis of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been described in the literature (1). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in high yield and purity.

科学研究应用

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells (2). In vivo studies have demonstrated that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has potent anti-tumor activity in mouse models of CLL and MCL (3). These preclinical studies have provided the basis for clinical trials of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in patients with B-cell malignancies.

属性

IUPAC Name

ethyl (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWLLGQSYULNNY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(3s,4r)-ethyl1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。